molecular formula C17H23Cl2N3O2S B2466651 1-(3,4-Dichlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea CAS No. 2415516-53-7

1-(3,4-Dichlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea

Cat. No.: B2466651
CAS No.: 2415516-53-7
M. Wt: 404.35
InChI Key: SYXXJJAOGGBKQH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is a complex organic compound characterized by the presence of dichlorophenyl and thiomorpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial methods also focus on ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with increased hydrogen content.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2N3O2S/c18-14-2-1-13(11-15(14)19)21-16(23)20-12-17(3-7-24-8-4-17)22-5-9-25-10-6-22/h1-2,11H,3-10,12H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXXJJAOGGBKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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